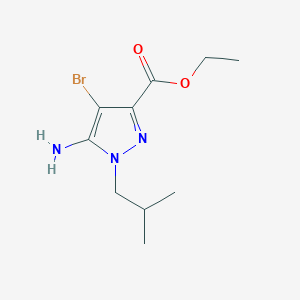

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is a brominated pyrazole derivative characterized by an isobutyl substituent at the 1-position, an amino group at the 5-position, and a bromine atom at the 4-position of the pyrazole ring. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity. Its molecular formula is C₁₀H₁₅BrN₃O₂, with a calculated molecular weight of 289.16 g/mol.

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUXCUGISRCPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by bromination and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom, yielding a debrominated product.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Debrominated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The carboxylate group may also participate in ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 1) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|---|

| Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate | Not available | C₁₀H₁₅BrN₃O₂ | 289.16* | Isobutyl | ~2.2* | 1 | 4 |

| Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | 1269294-14-5 | C₁₂H₁₂BrN₃O₂ | 310.15 | 2-Bromophenyl | 2.8 | 1 | 4 |

| Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate | 1335113-09-1 | C₁₁H₁₁BrN₄O₂ | 311.14 | 3-Pyridyl | ~1.5* | 1 | 5 |

*Estimated based on structural analogs.

Structural and Electronic Differences

- Substituent Effects: The isobutyl group in the target compound provides moderate steric bulk and lipophilicity (XLogP3 ~2.2), favoring membrane permeability in biological systems. The 2-bromophenyl substituent in the analog (CAS 1269294-14-5) introduces aromaticity and higher lipophilicity (XLogP3 2.8), which may enhance binding to hydrophobic enzyme pockets but reduce solubility . The 3-pyridyl group (CAS 1335113-09-1) introduces a polar heterocycle, lowering XLogP3 (~1.5) and increasing hydrogen bond acceptors (5 vs.

Bromine Position : The bromine at the 4-position in all compounds enhances electrophilicity, enabling nucleophilic substitution reactions. However, steric hindrance varies: the isobutyl analog’s flexibility may allow easier access to reactive sites compared to the rigid 2-bromophenyl derivative.

Biological Activity

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their significant biological and pharmacological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the bromo group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 290.16 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Halogen Bonding : The bromo group can participate in halogen bonding, enhancing binding affinity.

- Ionic Interactions : The carboxylate group may engage in ionic interactions, further modulating biological effects .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In studies involving human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, the compound showed significant cytotoxic effects, with IC50 values indicating effective dose ranges .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor. It demonstrates inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer and inflammation:

- Cyclooxygenase (COX) : The compound inhibits COX enzymes, which are crucial in the inflammatory process.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4-chloro-1-isobutylpyrazole-3-carboxylate | Contains chlorine instead of bromine | Moderate anticancer activity |

| Ethyl 5-amino-4-fluoro-1-isobutylpyrazole-3-carboxylate | Fluorine substitution affects reactivity | Lower anti-inflammatory effects |

| Ethyl 5-amino-4-iodo-1-isobutylpyrazole-3-carboxylate | Iodine substitution increases lipophilicity | Enhanced enzyme inhibition |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- In Vitro Cytotoxicity Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell growth in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Model : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and histological signs of inflammation .

- Enzyme Inhibition Assay : Another study highlighted its effectiveness as a COX inhibitor, suggesting potential therapeutic applications in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.